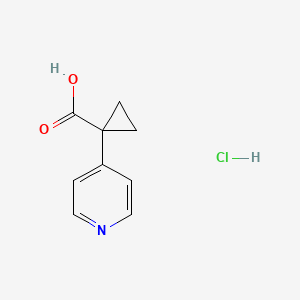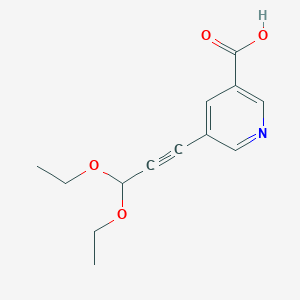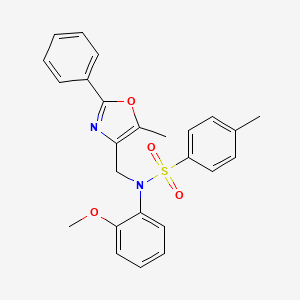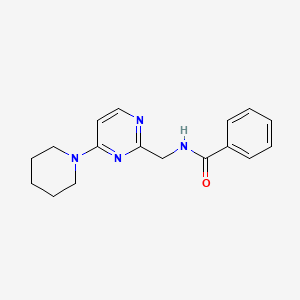
1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrochloride” is a cyclic organic compound that has attracted attention in the scientific community due to its diverse range of applications . It is a solid substance with a molecular weight of 163.18 .
Synthesis Analysis
The synthesis of this compound involves a mixture of pyridin-4-yl-acetic acid and 1-bromo-2-chloroethane in a 50% NaOH aqueous solution. Benzyltriethylammonium chloride is added to this solution, which is then heated to 60°C and stirred for 2 hours . After cooling down to room temperature, the aqueous layer is removed and the organic layer is neutralized with saturated NH4Cl aqueous and extracted with Et2O .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H9NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h1-2,5-6H,3-4H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.18 and is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Derivative Synthesis and Bioactivity : Research has focused on synthesizing derivatives of cyclopropanecarboxylic acids, highlighting their biological activities. For example, thiourea derivatives exhibited significant herbicidal and fungicidal activities, underscoring the potential of cyclopropanecarboxylic acid derivatives in agricultural applications (Tian, Song, Wang, & Liu, 2009).
Antimicrobial and Nematicidal Activities : Another study synthesized polysubstituted cyclopropane derivatives, demonstrating their significant antimicrobial activity against various bacterial and fungal strains, as well as nematicidal activities. This suggests potential applications in the development of new antimicrobial and nematicidal agents (Banothu, Basavoju, & Bavantula, 2015).
Synthetic Applications : The use of cyclopropanone equivalents derived from chloropropionic acid in synthetic applications has been explored, highlighting the versatility of cyclopropane derivatives in the synthesis of complex organic molecules (Wasserman, Dion, & Fukuyama, 1989).
Chemical Properties and Characterization
Crystal Structure and Computational Studies : The synthesis and characterization of pyrazole derivatives, including their crystal structure and theoretical calculations, have been conducted. Such studies contribute to a deeper understanding of the chemical properties and stability of cyclopropane derivatives, which is crucial for their application in various fields (Shen, Huang, Diao, & Lei, 2012).
Coordination Polymers as Luminescent Probes : Coordination polymers containing cyclopropane derivatives have been studied for their selective luminescent probe capabilities, particularly for detecting Zn2+ ions. This opens up potential applications in sensing and detection technologies (Zhao, Chen, Cheng, Liao, Yan, & Jiang, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1-2,5-6H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZLSQMWICVRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2573650.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2573651.png)
![N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide](/img/structure/B2573656.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2573658.png)
![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![2-[7-(2,6-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B2573661.png)


![(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2573666.png)
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573667.png)
![(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B2573668.png)